![molecular formula C8H16N2 B2809726 3-Methyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-90-9](/img/structure/B2809726.png)
3-Methyl-octahydropyrrolo[1,2-a]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-octahydropyrrolo[1,2-a]piperazine is a chemical compound with the CAS Number: 65556-33-4 . It has a molecular weight of 168.2 and is also known by the IUPAC name 3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
Molecular Structure Analysis
The InChI code for 3-Methyl-octahydropyrrolo[1,2-a]piperazine is 1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) . This indicates the presence of a pyrrolopyrazine ring in the molecule.Physical And Chemical Properties Analysis
3-Methyl-octahydropyrrolo[1,2-a]piperazine is a powder with a melting point of 153-156 degrees Celsius . and is stored at room temperature .Applications De Recherche Scientifique
1. Potential in Parkinson's Disease Treatment
3-Methyl-octahydropyrrolo[1,2-a]piperazine derivatives have shown promise in the treatment of Parkinson's disease. A study demonstrated that certain analogs of this compound exhibit high affinity and selectivity for the adenosine A2A receptor, a target in Parkinson's disease therapy. Some compounds in this category also exhibited improved metabolic stability and efficacy in rodent models of Parkinson's disease (Peng et al., 2004).
2. Antidepressant and Antianxiety Properties
Compounds derived from 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been synthesized and tested for their antidepressant and antianxiety activities. In studies using albino mice, some of these compounds significantly reduced immobility times, indicating potential antidepressant effects. Additionally, these compounds have shown significant antianxiety activity (Kumar et al., 2017).
3. Antiproliferative Activity Against Cancer
Derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been evaluated for their antiproliferative effects against various human cancer cell lines. Studies found that certain compounds exhibited significant activity against different cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
4. Flame Retardant Applications
Research has explored the use of piperazine-phosphonates derivatives, which include 3-Methyl-octahydropyrrolo[1,2-a]piperazine, in flame retardant applications for cotton fabric. The thermal decomposition reactions of treated cotton fabric have been investigated to understand the efficacy of these compounds in enhancing fire resistance (Nguyen et al., 2014).
5. Anticonvulsant and Antimicrobial Activities
Synthesized derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been evaluated for their anticonvulsant and antimicrobial activities. Certain compounds showed promising results in in vivo tests for anticonvulsant activity and demonstrated efficacy against various bacterial and fungal strains (Aytemir et al., 2004).
6. Antibacterial Biofilm and Enzyme Inhibition
Novel derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been synthesized and tested for their inhibitory activities against bacterial biofilms and the MurB enzyme. These compounds showed effective antibacterial properties and were potent inhibitors of MurB, an enzyme involved in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILOGVUGKBLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-octahydropyrrolo[1,2-a]piperazine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

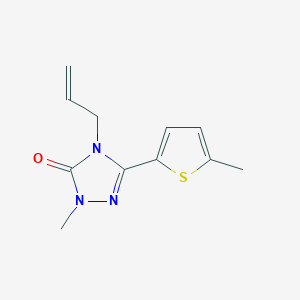
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
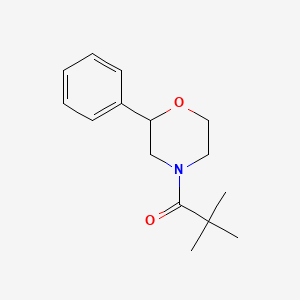
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)
![Methyl({2-[(trimethylsilyl)oxy]ethyl})amine](/img/structure/B2809651.png)
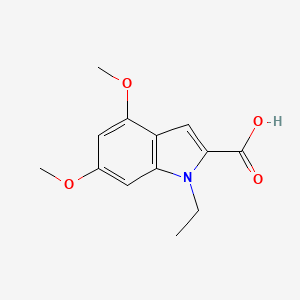
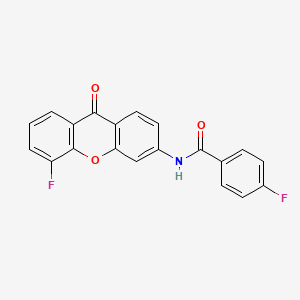
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2809655.png)
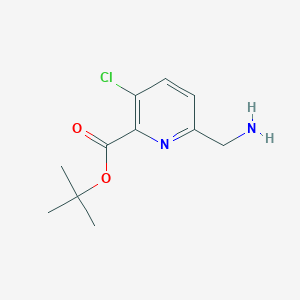
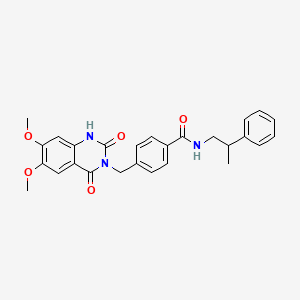

![Tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2809665.png)
![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)